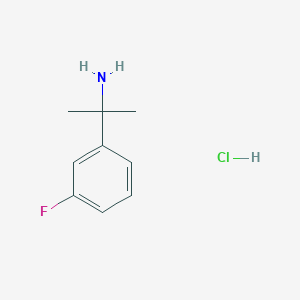
tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate: is a chemical compound with the molecular formula C23H36N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other carbamates, it may interact with its targets through the carbamate functional group, which can form reversible covalent bonds with amino acid residues in target proteins .
Pharmacokinetics
For instance, the presence of the tert-butyl group might affect its lipophilicity and thus its absorption and distribution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate typically involves the reaction of 4-benzylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as or . These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like or . These reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include and .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones , while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in synthetic chemistry.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound to investigate the interactions between similar molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used as a lead compound in the development of new drugs, particularly those targeting the central nervous system.
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes.
Comparación Con Compuestos Similares
- tert-Butyl (4-methylpiperidin-4-yl)methylcarbamate
- tert-Butyl (4-phenylpiperidin-4-yl)methylcarbamate
- tert-Butyl (4-ethylpiperidin-4-yl)methylcarbamate
Comparison: tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity. These differences can affect its suitability for various applications, making it a distinct and valuable compound in research and industry.
Propiedades
IUPAC Name |
tert-butyl N-[(4-benzylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)20-14-18(9-11-19-12-10-18)13-15-7-5-4-6-8-15/h4-8,19H,9-14H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFKZZJOVSGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
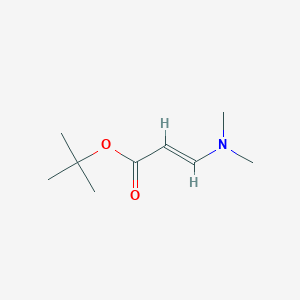
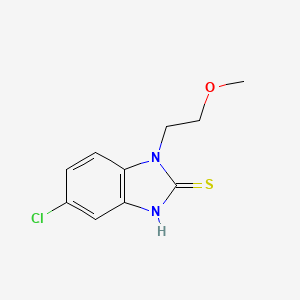
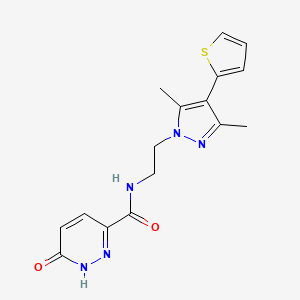
![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)
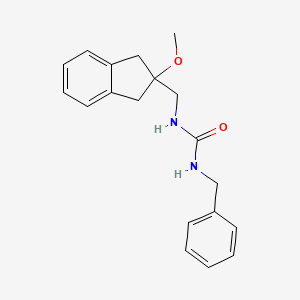

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)

![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)
![11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2783348.png)
![1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine](/img/structure/B2783349.png)
![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2783352.png)
